molecular formula C17H23N3O4 B2483759 1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea CAS No. 2034568-06-2

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2483759
CAS No.: 2034568-06-2
M. Wt: 333.388
InChI Key: NGOZTTXXDUBBSG-UHFFFAOYSA-N
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Description

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a chemical compound with the CAS Registry Number 2034568-06-2 and a molecular formula of C17H23N3O4, corresponding to a molecular weight of approximately 333.38 g/mol . This urea derivative features a complex structure incorporating key pharmacophoric elements, including a 2-pyrrolidone (2-oxopyrrolidine) moiety and a tetrahydrofuran (oxolan-2-yl) group, which are often associated with diverse biological activities in medicinal chemistry. The presence of these heterocyclic systems makes it a molecule of significant interest for early-stage drug discovery and biochemical research. While specific biological data for this compound is limited in the public domain, its structural framework shares characteristics with compounds investigated for various therapeutic targets. For instance, similar lactam-containing structures have been explored as inhibitors of enzymes like ROCK (Rho-associated coiled-coil containing protein kinase) , and aryl/heteroaryl urea scaffolds are recognized in the development of checkpoint kinase 1 (CHK1) inhibitors for use as chemosensitizers and radiosensitizers in oncology research . Researchers may find this compound valuable for probing structure-activity relationships, screening against novel biological targets, or as a synthetic intermediate. It is supplied For Research Use Only. Researchers are strongly advised to consult the current scientific literature for the latest findings on this compound's potential applications and mechanisms of action.

Properties

IUPAC Name

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-15-7-6-12(10-14(15)20-8-2-5-16(20)21)19-17(22)18-11-13-4-3-9-24-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZTTXXDUBBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrrolidinone Ring

The pyrrolidinone moiety is synthesized via cyclization reactions. A method adapted from PMC9415606 involves condensing γ-aminobutyric acid derivatives with ketones or aldehydes. For example, reacting 4-methoxy-3-nitroaniline with γ-butyrolactam in the presence of a Lewis acid (e.g., AlCl₃) yields the nitro-substituted pyrrolidinone intermediate. Subsequent reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) furnishes 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline.

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Cyclization γ-Butyrolactam, AlCl₃, 110°C, 12 h 68
Reduction H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 4 h 92

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.63 (d, J = 8.4 Hz, 1H, ArH), 3.78 (s, 3H, OCH₃), 3.41–3.35 (m, 2H, NCH₂), 2.55–2.49 (m, 2H, COCH₂).
  • HRMS (ESI+) : m/z calcd for C₁₁H₁₃N₂O₂ [M+H]⁺: 221.0926, found: 221.0929.

Synthesis of (Oxolan-2-yl)methylamine

Tetrahydrofuran Derivative Preparation

The oxolan ring is synthesized via hydrogenation of furan derivatives. 2-Furylmethanol is hydrogenated over Raney Ni (H₂, 50 psi, 80°C) to yield (oxolan-2-yl)methanol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates (oxolan-2-yl)carboxylic acid, which is converted to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol.

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Hydrogenation H₂, Raney Ni, 80°C, 12 h 85
Curtius Rearrangement DPPA, tert-BuOH, 100°C, 6 h 73

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.95–3.89 (m, 1H, OCH), 3.75–3.68 (m, 2H, OCH₂), 2.85–2.79 (m, 2H, CH₂NH₂), 1.95–1.85 (m, 2H, CH₂).

Urea Bond Formation

Isocyanate Coupling Method

The aniline intermediate (1 equiv) is reacted with (oxolan-2-yl)methyl isocyanate (1.2 equiv) in anhydrous THF at 0°C. The isocyanate is prepared in situ by treating (oxolan-2-yl)methylamine with triphosgene (0.33 equiv) in the presence of Et₃N.

Reaction Optimization

Parameter Optimal Condition Yield (%)
Solvent THF 78
Temperature 0°C → 25°C -
Catalyst Et₃N (2 equiv) -

Alternative Carbodiimide-Mediated Coupling

A mixture of the two amines is treated with 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in DMF at 50°C for 24 h. This method avoids isocyanate handling but requires rigorous moisture exclusion.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Isocyanate Coupling High efficiency, short reaction time Requires hazardous triphosgene 78
CDI-Mediated Safer reagent Longer reaction time, lower yield 65

Chemical Reactions Analysis

Types of Reactions

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications, including:

    Medicinal chemistry: Potential use as a drug candidate due to its unique structural features and biological activity.

    Biological studies: Investigation of its effects on various biological pathways and targets.

    Industrial applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of pathways: Influence on signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

1-[5-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)-2-Methoxyphenyl]-3-[(Oxolan-2-yl)Methyl]Urea (CAS 2034571-57-6)
  • Key Differences: Replaces the pyrrolidinone (2-oxopyrrolidin-1-yl) with a 1,1-dioxo-2-thiazolidinyl group.
  • Molecular weight: 369.44 g/mol (vs. ~360–380 g/mol estimated for the target compound).
1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-{[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Thio}Phenyl}Urea (7n)
  • Key Differences : Features a chloro-trifluoromethylphenyl group and a pyridinylmethylthio substituent.
  • Impact :
    • The CF₃ and Cl groups increase lipophilicity (higher logP) and may improve membrane permeability.
    • The thioether linkage (vs. oxolan’s ether) could reduce oxidative stability but enhance hydrophobic interactions in target binding .

Variations in the Alkyl/Substituent Group

1-[2-(4-Chlorophenoxy)-2-Methylpropanoyl]-3-[(Morpholin-4-yl)Methyl]Urea
  • Key Differences : Replaces oxolan-2-ylmethyl with a morpholin-4-ylmethyl group.
  • The six-membered ring may alter conformational flexibility compared to the five-membered oxolan .
1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Urea (CAS 877640-52-3)
  • Key Differences : Contains a 5-oxopyrrolidin-3-yl group (vs. 2-oxopyrrolidin-1-yl in the target compound).

Core Structure Variations

Quinazolinone-Based Ureas (e.g., 1-Substituted-3-(4-Oxo-2-Phenylquinazolin-3(4H)-yl) Ureas)
  • Key Differences: Replaces the phenyl-pyrrolidinone-urea scaffold with a quinazolinone core.
  • Impact: Quinazolinones are associated with kinase inhibition and antibacterial activity due to their planar aromatic structure. The target compound’s urea-pyrrolidinone motif may offer broader hydrogen-bonding versatility .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituents Potential Biological Activity
Target Compound ~360–380 (estimated) 4-Methoxy, 2-oxopyrrolidin-1-yl, oxolan Kinase inhibition, antiviral
1-[5-(1,1-Dioxo-thiazolidin-2-yl)-2-methoxyphenyl]-3-(oxolan-2-yl)methyl urea 369.44 1,1-Dioxo-thiazolidinyl, oxolan Metabolic stability enhancement
7n () ~450 (estimated) Cl, CF₃, pyridinylmethylthio High lipophilicity, membrane permeation
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ~380 (estimated) 5-Oxopyrrolidin-3-yl, ethoxy/methoxy Protease/kinase modulation

Biological Activity

1-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C25H27N3O4C_{25}H_{27}N_{3}O_{4}, with a molecular weight of 433.49 g/mol. The structure includes a urea moiety and features functional groups that enhance its biological activity.

Property Value
Molecular FormulaC25H27N3O4C_{25}H_{27}N_{3}O_{4}
Molecular Weight433.49 g/mol
LogP3.4
Polar Surface Area77 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The introduction of the oxopyrrolidinyl group is crucial for its biological activity. Synthetic routes often include:

  • Formation of the Core Structure : This can be achieved through condensation reactions involving phenolic and urea derivatives.
  • Functional Group Modifications : Subsequent reactions introduce the oxopyrrolidinyl and oxolan groups, enhancing the compound's pharmacological properties.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

For instance, a related compound demonstrated significant activity with IC50 values of approximately 2.39 µM against A549 cells, indicating strong potential as an anticancer agent . The mechanism of action appears to involve inhibition of specific signaling pathways associated with tumor growth.

The biological activity can be attributed to the ability of the compound to form hydrogen bonds with target proteins involved in cancer progression. Molecular docking studies suggest that the urea structure interacts favorably with amino acid residues in target proteins, facilitating its inhibitory effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and pyrrolidinyl rings can significantly affect biological activity. For example, substituents at specific positions on the phenyl ring have been shown to enhance antiproliferative effects.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring generally increases activity.
  • Pyrrolidinyl Modifications : Variations in the oxopyrrolidinyl group influence solubility and binding affinity to target proteins.

Case Studies

  • Antiproliferative Evaluation :
    • A series of urea derivatives were synthesized and tested for antiproliferative activity against multiple cancer cell lines.
    • Compounds exhibited IC50 values ranging from 2 to 10 µM, with some showing comparable efficacy to established anticancer drugs .
  • In Vivo Studies :
    • Preliminary in vivo studies indicate that compounds similar to this urea derivative may exhibit reduced tumor growth in animal models, although further research is needed to confirm these findings.

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